N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)
Description
Molecular Architecture and Bonding Patterns
The compound features a central perfluoropropane-2,2-diyl group (–C(CF₃)₂–) bridging two phenolic subunits. Each phenol ring (C₆H₃(OH)–) connects to a 1,3-dioxoisobenzofuran-5-carboxamide moiety through an amide linkage. Key structural characteristics include:
- Perfluorinated Core : The –C(CF₃)₂– group imparts electron-withdrawing effects, stabilizing the molecular framework while creating steric hindrance between substituents.
- Aromatic Systems : Two phenolic rings (para-substituted with hydroxyl groups) and two isobenzofuran-1,3-dione units form conjugated π-systems, with planarity disrupted by the tetrahedral CF₃ groups.
- Intermolecular Interactions : Hydrogen bonding occurs between phenolic –OH groups (donors) and carbonyl oxygen atoms (acceptors), as evidenced by crystallographic studies of related compounds.
Table 1: Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₁₆F₆N₂O₁₀ |
| Molecular Weight | 714.49 g/mol |
| Hybridization | sp² (aromatic), sp³ (CF₃) |
| Bond Angles (C–C–CF₃) | 109.5° (tetrahedral geometry) |
Properties
Molecular Formula |
C33H16F6N2O10 |
|---|---|
Molecular Weight |
714.5 g/mol |
IUPAC Name |
N-[5-[2-[3-[(1,3-dioxo-2-benzofuran-5-carbonyl)amino]-4-hydroxyphenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-hydroxyphenyl]-1,3-dioxo-2-benzofuran-5-carboxamide |
InChI |
InChI=1S/C33H16F6N2O10/c34-32(35,36)31(33(37,38)39,15-3-7-23(42)21(11-15)40-25(44)13-1-5-17-19(9-13)29(48)50-27(17)46)16-4-8-24(43)22(12-16)41-26(45)14-2-6-18-20(10-14)30(49)51-28(18)47/h1-12,42-43H,(H,40,44)(H,41,45) |
InChI Key |
VRNANLXIOWATTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=C(C=CC(=C3)C(C4=CC(=C(C=C4)O)NC(=O)C5=CC6=C(C=C5)C(=O)OC6=O)(C(F)(F)F)C(F)(F)F)O)C(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) typically involves the condensation of appropriate anhydrides and amines under controlled conditions . The reaction is carried out in an inert atmosphere to prevent decomposition and is often facilitated by catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the consistency and quality of the final product . The compound is usually stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
N,N’-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted phenolic derivatives .
Scientific Research Applications
N,N’-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Backbones
Compound 1 : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- CAS RN : 66332-96-5
- Structure : Contains a trifluoromethyl-benzamide group but lacks the bis-arylene and isobenzofuran-dione motifs.
- Applications : Widely used as a fungicide due to its lipophilic trifluoromethyl group enhancing membrane permeability .
Compound 2 : Triphenylsulfonium Hexafluorophosphate (TCI Product Code: T4013-25G)
- CAS RN : 57835-99-1
- Structure : A photoacid generator with a sulfonium cation and PF₆⁻ anion.
- Applications : Used in photolithography for semiconductor manufacturing.
- Comparison : While both compounds feature fluorinated components, the target compound’s covalent fluorocarbon backbone contrasts with the ionic nature of triphenylsulfonium salts, leading to divergent thermal stability and solubility profiles .
Bis-Arylene Derivatives with Electron-Withdrawing Groups
Compound 3 : N,N'-[(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)glycine] (CAS RN: 1611-35-4)
- Structure : Features a benzoxathiol-dione core with bis-phenylene and carboxymethyl glycine groups.
- Molecular Weight : 672.6564 g/mol (C₃₁H₃₂N₂O₁₃S).
- Applications : Utilized in chemical synthesis for chelation or as a ligand precursor.
- Comparison: The absence of fluorine and isobenzofuran-dione groups reduces its hydrophobicity compared to the target compound. The carboxymethyl glycine substituents also introduce pH-dependent solubility, unlike the target’s phenolic hydroxyls .
Compound 4 : 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide (Pharmacopeial Forum PF 43(1))
- Structure : Shares the isobenzofuran-carboxamide motif but lacks fluorinated bridges.
- Applications : Investigated for neuropharmacological activity.
- Comparison: The single aromatic ring and dimethylaminopropyl chain limit steric rigidity compared to the target compound’s bis-arylene architecture .
Data Table: Key Comparative Properties
| Property | Target Compound | Flutolanil | Compound 3 (CAS 1611-35-4) |
|---|---|---|---|
| Molecular Weight | ~798.3 g/mol | 345.3 g/mol | 672.6564 g/mol |
| Fluorine Content | High (C₃F₁₂) | Moderate (CF₃) | None |
| Core Functionality | Bis-isobenzofuran-dione | Benzamide | Benzoxathiol-dione |
| Solubility | Polar aprotic solvents | Lipophilic solvents | Water (pH-dependent) |
| Applications | Material science intermediates | Pesticide | Chelation agents |
Biological Activity
N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide), also known as 6-FAP-ATA, is a complex organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of perfluorinated groups and dioxo functional moieties, suggests it may exhibit interesting biological activities. This article aims to explore its biological activity based on available research findings.
- Molecular Formula : C33H16F6N2O10
- Molecular Weight : 714.48 g/mol
- CAS Number : 223255-30-9
Biological Activity Overview
The biological activity of 6-FAP-ATA has been investigated primarily in the context of its potential therapeutic applications. The compound's structure implies possible interactions with biological targets such as enzymes and receptors.
Antiparasitic Activity
Research has indicated that compounds similar to 6-FAP-ATA may exhibit antiparasitic properties. For example, studies on related dioxo compounds have shown varying degrees of efficacy against Plasmodium falciparum, the causative agent of malaria. The effectiveness is often measured by the half-maximal effective concentration (EC50) values.
| Compound | EC50 (μM) against P. falciparum | Cytotoxicity (HepG2) |
|---|---|---|
| 6-FAP-ATA | TBD | TBD |
| Analog A | 0.23 | >40 |
| Analog B | 3.55 | >40 |
Note: Values for 6-FAP-ATA are yet to be determined (TBD) in current literature.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on HepG2 cells (a human liver cancer cell line) provide insights into the potential toxicity of 6-FAP-ATA. Preliminary data from related compounds suggest that while some analogs show low cytotoxicity (EC50 > 40 μM), further studies are necessary to ascertain the safety of 6-FAP-ATA.
The exact mechanism through which 6-FAP-ATA exerts its biological effects remains largely unexplored. However, its structural components suggest potential interactions with biological macromolecules:
- Enzyme Inhibition : The dioxo groups may interact with enzyme active sites, potentially inhibiting enzymatic activity.
- Receptor Modulation : The phenolic structures could facilitate binding to specific receptors involved in signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological implications of similar compounds:
- Study on Dihydroquinazolinone Derivatives :
- Fluorinated Compounds in Medicinal Chemistry :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
